molecular formula C16H20N4O B5319120 N-(3-methoxyphenyl)-6-(1-piperidinyl)-3-pyridazinamine

N-(3-methoxyphenyl)-6-(1-piperidinyl)-3-pyridazinamine

Cat. No. B5319120
M. Wt: 284.36 g/mol
InChI Key: OOIPBIATMUMBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-6-(1-piperidinyl)-3-pyridazinamine, commonly known as MP-10, is a small molecule that has been synthesized for its potential use as a therapeutic agent. MP-10 belongs to the class of pyridazinamine derivatives, which have been shown to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways. MP-10 has also been shown to interact with various proteins, such as tubulin and HSP90, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MP-10 has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. MP-10 has also been shown to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using MP-10 in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to cross the blood-brain barrier. However, the limitations of using MP-10 in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on MP-10. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and efficacy of MP-10 in animal models and clinical trials. Finally, MP-10 can be modified to improve its pharmacokinetic properties, such as solubility and bioavailability, making it a more suitable candidate for therapeutic applications.
In conclusion, MP-10 is a small molecule that has been synthesized for its potential use as a therapeutic agent. MP-10 has been studied for its potential applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various signaling pathways and interactions with various proteins. MP-10 exhibits various biochemical and physiological effects, and has both advantages and limitations for lab experiments. There are several future directions for the research on MP-10, including further investigation of its mechanism of action, optimization of its synthesis method, and modification of its pharmacokinetic properties.

Synthesis Methods

The synthesis of MP-10 involves a multistep process that starts with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form 3-methoxyphenylhydrazine. This intermediate is then reacted with 2-chloro-6-(1-piperidinyl)pyridine to form the final product, MP-10. The synthesis of MP-10 has been optimized to improve its yield and purity, making it a suitable candidate for further studies.

Scientific Research Applications

MP-10 has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MP-10 has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MP-10 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, MP-10 has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-(3-methoxyphenyl)-6-piperidin-1-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-21-14-7-5-6-13(12-14)17-15-8-9-16(19-18-15)20-10-3-2-4-11-20/h5-9,12H,2-4,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIPBIATMUMBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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